molecular formula C18H22N6O2S2 B2669772 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941986-24-9

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2669772
CAS No.: 941986-24-9
M. Wt: 418.53
InChI Key: CTWFZQFHNRLZCK-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the ethylthio and morpholino groups. The final step involves the coupling of the pyrazolopyrimidine derivative with thiophene-2-carboxamide under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives, such as:

  • N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(6-(ethylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S2/c1-2-27-18-21-15(23-7-9-26-10-8-23)13-12-20-24(16(13)22-18)6-5-19-17(25)14-4-3-11-28-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFZQFHNRLZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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